Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)-

Vue d'ensemble

Description

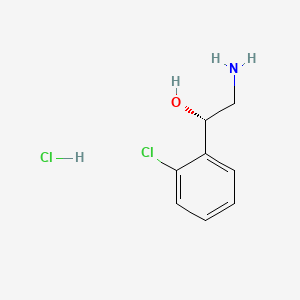

Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 2-chloroacetophenone using a chiral reducing agent to obtain the desired chiral alcohol. Another approach involves the reductive amination of 2-chlorobenzaldehyde with a suitable amine source in the presence of a reducing agent.

Industrial Production Methods

Industrial production of Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- often employs catalytic hydrogenation or enzymatic reduction processes to achieve high enantioselectivity and yield. These methods are optimized for large-scale production, ensuring the compound’s availability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form the corresponding amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-chloroacetophenone or 2-chlorobenzaldehyde.

Reduction: Formation of 2-chloroethylamine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 208.085 g/mol

- IUPAC Name : (1S)-2-amino-1-(2-chlorophenyl)ethanol hydrochloride

The compound's reactivity is attributed to its functional groups, which facilitate various chemical reactions essential for synthesizing derivatives and exploring its potential applications in pharmaceuticals and materials science.

Active Pharmaceutical Ingredient

Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- has been identified as a potential active pharmaceutical ingredient due to its structural characteristics that suggest interactions with biological targets. Preliminary studies indicate that it may exhibit various biological activities, including:

- Antimicrobial Activity : The compound's chlorinated structure may enhance its efficacy against certain pathogens.

- Antitumor Potential : Similar compounds have shown promise in cancer therapy, warranting further investigation into this compound's effects on tumor cells.

Drug Synthesis Intermediate

The compound can also serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry. For example, it can be utilized to synthesize derivatives with modified biological activities or improved pharmacokinetic properties .

Case Studies

- Cholinesterase Inhibition : Research has indicated that derivatives of similar compounds exhibit acetylcholinesterase inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. Further studies are needed to explore if benzenemethanol can similarly inhibit this enzyme effectively .

- Antitumor Activity : Investigations into structurally related compounds have demonstrated their antitumor effects in murine models. This suggests that benzenemethanol may possess similar properties that could be harnessed for cancer treatment .

Material Science Applications

Benzenemethanol's unique properties allow it to be explored in materials science as well. Its functional groups can facilitate the development of new materials with specific properties such as:

- Polymer Chemistry : The compound can be used in the synthesis of polymers where its chlorinated structure may impart desirable characteristics.

- Nanotechnology : Its reactivity can be exploited to create nanomaterials for drug delivery systems or diagnostic applications.

Mécanisme D'action

The mechanism of action of Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-amino-1-(2-chlorophenyl)ethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

2-amino-1-(2-chlorophenyl)ethanol: The non-chiral version of the compound.

2-chloroacetophenone: A related compound used as a precursor in the synthesis of Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)-.

Uniqueness

Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity and selectivity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in studies requiring chiral specificity.

Activité Biologique

Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its neuroprotective properties, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a benzyl alcohol moiety with an amino group and a chlorine substituent. Its chiral nature (S-enantiomer) may influence its biological interactions and efficacy. The presence of the chlorine atom is significant in modulating the compound's pharmacological profile.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of compounds related to benzenemethanol derivatives. For instance, aromatic carbamates derived from similar structures have demonstrated the ability to protect neuronal cells from apoptosis. A notable study reported that certain derivatives could protect up to 80% of neurons against etoposide-induced cell death at concentrations as low as 100 nM, primarily through the upregulation of anti-apoptotic proteins such as Bcl-2 and the induction of autophagy via Beclin 1 activation .

The neuroprotective mechanisms are thought to be multimodal:

- Bcl-2/Bax Ratio Modulation : The compounds increase the ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic), shifting the cellular environment towards survival .

- Autophagy Induction : Activation of autophagy pathways helps in cellular repair and survival during stress conditions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzylamine moiety significantly affect biological activity. For example, substituting different groups on the benzyl ring alters potency against neurodegenerative pathways. The presence of chlorine at specific positions has been shown to enhance activity while maintaining desirable physicochemical properties for central nervous system (CNS) therapeutics .

Case Studies

- Neuroprotection in Cell Models : In vitro studies using human induced pluripotent stem cell-derived neurons demonstrated that certain derivatives could significantly reduce cell death under stress conditions, showcasing their potential for treating neurodegenerative diseases.

- Inhibition Studies : Compounds similar to benzenemethanol have been evaluated for their ability to inhibit neurotoxin activities, providing insights into their therapeutic potential against conditions like botulism .

Comparative Biological Activity Table

| Compound | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| Benzenemethanol Derivative A | 0.1 | Bcl-2/Bax modulation | High neuroprotective effect |

| Benzenemethanol Derivative B | 0.5 | Autophagy induction | Moderate efficacy in neuroprotection |

| Botulinum Neurotoxin Inhibitor | 0.05 | Metalloprotease inhibition | Effective in preventing neurotoxin activity |

Propriétés

IUPAC Name |

(1S)-2-amino-1-(2-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTIVJJQSYZVAZ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CN)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718696 | |

| Record name | (1S)-2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171074-93-4 | |

| Record name | (1S)-2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.